2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
Overview
Description
2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide is a complex organic compound with a unique structure that includes chlorophenyl, fluorophenyl, and thioxoimidazolidinyl groups
Scientific Research Applications
2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 4-chlorophenyl and 4-fluorophenyl derivatives.
Cyclization: The intermediate compounds undergo cyclization to form the thioxoimidazolidinyl ring.
Acetylation: The final step involves the acetylation of the thioxoimidazolidinyl compound with N-phenylacetamide.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium cyanide or potassium fluoride can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Shares the chlorophenyl group but differs in its ester functionality.
Phthalic acid, 2-(3-chlorophenyl)ethyl heptyl ester: Contains a chlorophenyl group but has a different ester linkage.
Uniqueness
2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide is unique due to its combination of chlorophenyl, fluorophenyl, and thioxoimidazolidinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O2S/c26-18-8-6-17(7-9-18)14-15-29-22(16-23(31)28-20-4-2-1-3-5-20)24(32)30(25(29)33)21-12-10-19(27)11-13-21/h1-13,22H,14-16H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVUUDRDYTUXMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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